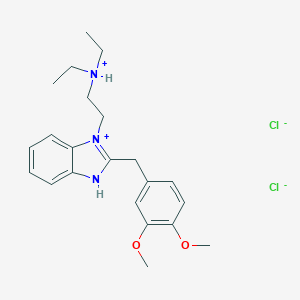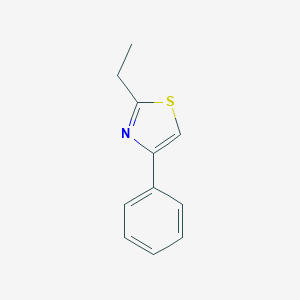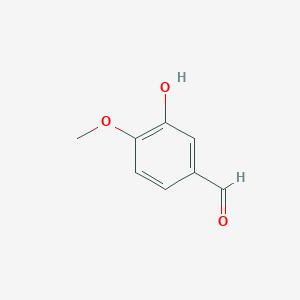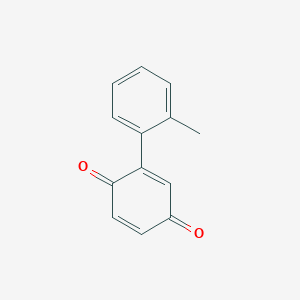
2,5-Cyclohexadiene-1,4-dione, 2-(methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 2-(methylphenyl)- is a chemical compound that has gained significant attention in the scientific research community. This compound is commonly known as p-quinone methide and has been extensively studied due to its unique chemical properties and potential applications.
Wirkmechanismus
P-quinone methide acts as an electrophile and can undergo nucleophilic addition reactions with various nucleophiles, including amines, alcohols, and thiols. This compound can also undergo elimination reactions to form highly reactive intermediates that can participate in various organic reactions.
Biochemische Und Physiologische Effekte
P-quinone methide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
P-quinone methide has several advantages as a reagent in organic synthesis. It is a highly reactive compound that can undergo various reactions, making it a versatile reagent. However, this compound is also highly reactive and can be difficult to handle. It requires careful handling and storage to prevent decomposition.
Zukünftige Richtungen
There are several future directions for the study of p-quinone methide. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of the biological activity of p-quinone methide and its potential applications in medicine. Additionally, the use of p-quinone methide in catalysis and materials science is an area of growing interest.
Conclusion:
In conclusion, p-quinone methide is a highly reactive compound that has gained significant attention in the scientific research community. It has several potential applications in organic synthesis, medicine, and materials science. The study of this compound is an area of active research, and there are several future directions for its study.
Synthesemethoden
The synthesis of p-quinone methide can be achieved through various methods, including oxidation of phenols, oxidative coupling of arylamines, and elimination reactions of certain compounds. One of the most commonly used methods is the oxidation of phenols using lead tetraacetate or iodine. This method involves the use of a mild oxidizing agent and produces high yields of p-quinone methide.
Wissenschaftliche Forschungsanwendungen
P-quinone methide has been extensively studied in the field of organic chemistry due to its unique chemical properties. It is a highly reactive compound that can undergo various reactions, including addition, elimination, and cycloaddition reactions. This compound has been used in the synthesis of various organic compounds, including natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
106593-44-6 |
|---|---|
Produktname |
2,5-Cyclohexadiene-1,4-dione, 2-(methylphenyl)- |
Molekularformel |
C13H10O2 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-(2-methylphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H10O2/c1-9-4-2-3-5-11(9)12-8-10(14)6-7-13(12)15/h2-8H,1H3 |
InChI-Schlüssel |
AREUVOSERCPNQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=O)C=CC2=O |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



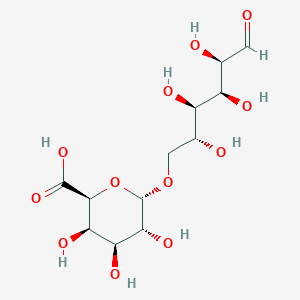
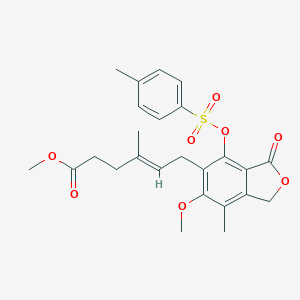
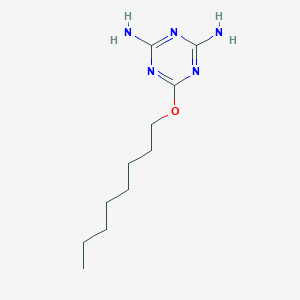
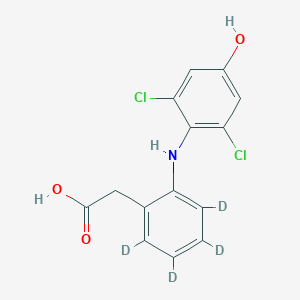
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)
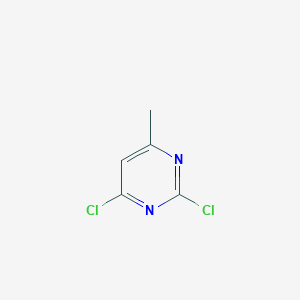
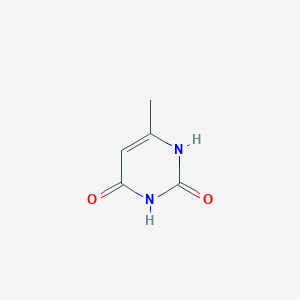
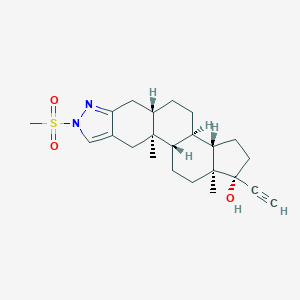

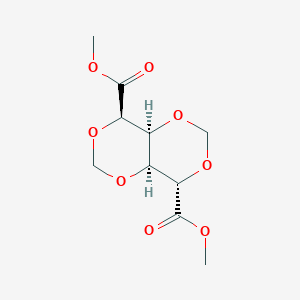
![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)
